Unii-BB42CM4HU5
Description
Unii-BB42CM4HU5 (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Its structure includes a phenyl ring substituted with bromine, chlorine, and a boronic acid group, contributing to its unique physicochemical properties. Key characteristics include:
- LogP values: XLOGP3 (2.15), WLOGP (0.78), MLOGP (1.64), indicating moderate lipophilicity .
- Solubility: 0.24 mg/mL in aqueous solutions, classified as "soluble" .
- Biological properties: High gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and a bioavailability score of 0.55 .
- Synthesis: Prepared via a palladium-catalyzed cross-coupling reaction in a tetrahydrofuran/water solvent system at 75°C for 1.33 hours .
This compound is structurally analogous to aryl boronic acids used in Suzuki-Miyaura couplings, though its specific pharmacological applications remain uncharacterized in the provided evidence.
Properties
Molecular Formula |
C12H13NO6 |
|---|---|
Molecular Weight |
267.23 g/mol |
IUPAC Name |
(3S,10aR)-3,4a-dihydroxy-3,4,10,10a-tetrahydro-2H-pyrano[3,2-b][1,4]benzoxazine-9-carboxylic acid |
InChI |
InChI=1S/C12H13NO6/c14-6-4-12(17)11(18-5-6)13-9-7(10(15)16)2-1-3-8(9)19-12/h1-3,6,11,13-14,17H,4-5H2,(H,15,16)/t6-,11+,12?/m0/s1 |
InChI Key |
SKFNUBZVZUFBSE-JSPAPJHSSA-N |
Isomeric SMILES |
C1[C@@H](CO[C@@H]2C1(OC3=CC=CC(=C3N2)C(=O)O)O)O |
Canonical SMILES |
C1C(COC2C1(OC3=CC=CC(=C3N2)C(=O)O)O)O |
Synonyms |
ICM 0201 ICM-0201 ICM0201 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Unii-BB42CM4HU5 belongs to a class of halogenated aryl boronic acids. Below is a comparative analysis with two structurally similar compounds: (3-Bromo-5-chlorophenyl)boronic acid and (6-Bromo-2,3-dichlorophenyl)boronic acid (similarity scores: 0.71–0.87) .
Table 1: Structural and Physicochemical Comparison
| Property | This compound | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |
|---|---|---|---|
| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ |
| Molecular Weight | 235.27 g/mol | 235.27 g/mol | 269.72 g/mol |
| Halogen Substituents | Bromine (position unspecified), Chlorine | Bromine (3), Chlorine (5) | Bromine (6), Chlorine (2,3) |
| LogP (XLOGP3) | 2.15 | Not reported | Not reported |
| Solubility | 0.24 mg/mL | Likely lower due to increased halogens | Likely lower due to dichloro substitution |
| BBB Permeability | Yes | Unreported | Unreported |
Key Differences:
Substituent Positions: this compound’s halogen positions are unspecified, whereas the similar compounds have defined substituent patterns.
Lipophilicity and Solubility :
- The dichloro substitution in (6-Bromo-2,3-dichlorophenyl)boronic acid increases molecular weight and logP, likely reducing aqueous solubility compared to this compound .
Synthetic Complexity: this compound’s synthesis employs a palladium catalyst, a common method for boronic acids.
This property may stem from its balanced logP (2.15), whereas more lipophilic analogs could face reduced BBB penetration .
Research Implications
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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